N,O-Bis-(trimethylsilyl)phenylalanine
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Overview
Description
N,O-Bis-(trimethylsilyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen and oxygen atoms of the phenylalanine molecule. The incorporation of trimethylsilyl groups enhances the compound’s stability and alters its reactivity, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis-(trimethylsilyl)phenylalanine typically involves the reaction of phenylalanine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Phenylalanine+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,O-Bis-(trimethylsilyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to phenylalanine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Phenylalanine and its derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
Scientific Research Applications
N,O-Bis-(trimethylsilyl)phenylalanine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of amino and hydroxyl groups during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N,O-Bis-(trimethylsilyl)phenylalanine exerts its effects is primarily through the stabilization of reactive intermediates and the protection of functional groups. The trimethylsilyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phenylalanine core. This makes the compound useful in controlling reaction pathways and enhancing the selectivity of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,O-Bis-(trimethylsilyl)trifluoroacetamide: Another compound with trimethylsilyl groups, used primarily in gas chromatography for derivatization.
N,O-Bis-(trimethylsilyl)acetamide: Similar in structure but with different reactivity and applications.
Uniqueness
N,O-Bis-(trimethylsilyl)phenylalanine is unique due to its phenylalanine backbone, which imparts specific biological and chemical properties. Its ability to protect both amino and hydroxyl groups simultaneously makes it particularly valuable in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
trimethylsilyl 3-phenyl-2-(trimethylsilylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNFNBPPSFIIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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